(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C18H16FNOS and its molecular weight is 313.39. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition in Humans
A study on the disposition and metabolism of SB-649868, which contains a similar thiazolidine core structure, in humans indicated that after oral administration, the compound was extensively metabolized with principal elimination via feces, highlighting the compound's metabolic pathways and potential for therapeutic applications beyond its primary use for treating insomnia (Renzulli et al., 2011).
Antidepressant and Anticonvulsant Effects
Research on benzo[d]thiazol derivatives demonstrated significant antidepressant and anticonvulsant effects in preclinical models, suggesting the potential of thiazolidine derivatives in developing treatments for neurological disorders. The findings indicate a mechanism involving the modulation of neurotransmitter concentrations (Qing‐Hao Jin et al., 2019).
Imaging Applications in Clinical Research
A phase 1 evaluation of 11C-CS1P1, a compound for imaging sphingosine-1-phosphate receptor (S1PR) 1, in healthy participants demonstrated its safety and potential for assessing inflammation in clinical populations. This highlights the utility of thiazolidine derivatives in developing diagnostic tools for diseases characterized by inflammation (Brier et al., 2022).
Pharmacokinetics and Safety Profiles
The pharmacokinetic profile and safety of flutrimazole, a derivative similar in structural class, was studied in healthy volunteers, demonstrating minimal percutaneous absorption and very low systemic concentrations, which may inform the development of topical applications for thiazolidine derivatives (Duchêne et al., 1992).
Cholesterol Absorption Inhibition
Ezetimibe, a selective cholesterol absorption inhibitor featuring a fluorophenyl component, provided insights into the absorption, metabolism, and excretion patterns in humans, underlining the therapeutic potential of structurally related compounds in treating hypercholesterolemia (Patrick et al., 2002).
Properties
IUPAC Name |
(E)-1-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNOS/c19-16-9-7-15(8-10-16)18-20(12-13-22-18)17(21)11-6-14-4-2-1-3-5-14/h1-11,18H,12-13H2/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOIYWFMEDYBSX-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(N1C(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.